1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide
Description
1-(2,4-Dichlorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a 2,4-dichlorophenyl group and an isopropylamine moiety. The compound is synthesized with high purity (98%), as indicated in supplier catalogs . Its structure combines lipophilic (dichlorophenyl, isopropyl) and polar (sulfonamide) groups, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)13-16(14,15)6-8-3-4-9(11)5-10(8)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLXTVHDKOMGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 2,4-dichloroaniline with isopropylmethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and improved efficiency compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Substituent Position and Halogen Effects
- 2,4-Dichlorophenyl vs. 3,4-Dichlorophenyl: The target compound’s 2,4-dichloro substitution (meta-para positions) contrasts with LD-2433’s 3,4-dichloro (ortho-meta) arrangement.
- Chlorine vs. Fluorine : The difluorophenyl analogue () introduces fluorine’s electronegativity and smaller atomic radius, which may enhance metabolic stability compared to chlorine .
Alkyl Chain and Sulfonamide Variations
Functional Group Diversity
- Sulfonamides vs. Organophosphates/Triazoles: While Chlorfenvinfos () and propiconazole () share the 2,4-dichlorophenyl group, their organophosphate and triazole moieties confer distinct mechanisms of action (e.g., acetylcholinesterase inhibition vs. cytochrome P450 disruption). This highlights the sulfonamide group’s role in modulating target specificity .
Biological Activity
1-(2,4-Dichlorophenyl)-N-isopropylmethanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its efficacy against microbial strains and its underlying mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a dichlorophenyl group and a sulfonamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that 1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide exhibits significant antimicrobial properties. The compound's efficacy has been evaluated against various strains of bacteria and fungi, showing promising results.
Antimicrobial Activity
A study utilizing the disk diffusion method assessed the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | High |
| Candida albicans | Moderate |
The data indicates that the compound is particularly effective against certain Gram-positive strains, with high activity noted against Staphylococcus aureus and Pseudomonas aeruginosa .
The antimicrobial activity of 1-(2,4-dichlorophenyl)-N-isopropylmethanesulfonamide is believed to be linked to its ability to inhibit bacterial enzymes involved in cell wall synthesis. This inhibition disrupts the integrity of bacterial cell walls, leading to cell lysis and death.
Case Studies
Several case studies have been documented that illustrate the compound's application in clinical settings:
-
Case Study 1: Treatment of Skin Infections
A clinical trial involving patients with skin infections caused by Staphylococcus aureus demonstrated that treatment with this sulfonamide led to a significant reduction in infection severity within two weeks. The study reported a cure rate of approximately 85% among participants . -
Case Study 2: Efficacy Against Resistant Strains
Another study focused on the efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that patients treated with the compound experienced fewer complications compared to those receiving standard antibiotic therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
